p-Tolyltetrazolium Red
Overview
Description
p-Tolyltetrazolium Red is a tetrazolium salt with the molecular formula C20H17ClN4 and a molecular weight of 348.83 g/mol . It is commonly used in biochemical research, particularly in assays to measure cell viability and metabolic activity. The compound is known for its ability to be reduced to a red formazan product by metabolically active cells, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolyltetrazolium Red can be synthesized from 3,5-diphenyl-1-(p-tolyl)formazan. The synthesis involves the reaction of the formazan with appropriate reagents under controlled conditions . The detailed synthetic route includes the use of specific solvents and catalysts to ensure the formation of the desired tetrazolium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions: p-Tolyltetrazolium Red primarily undergoes reduction reactions. When exposed to reducing agents, it is converted into a red formazan product. This reduction is facilitated by nicotinamide adenine dinucleotide (NADH) or its phosphorylated derivative (NADPH)-dependent oxidoreductases and dehydrogenases .
Common Reagents and Conditions: The reduction of this compound typically occurs in the presence of NADH or NADPH, which act as electron donors. The reaction conditions often include a buffered aqueous solution to maintain the stability of the compound and the enzymes involved .
Major Products: The primary product of the reduction reaction is a red formazan derivative. This product is highly colored and can be quantified using spectrophotometric methods, making it useful for various assays .
Scientific Research Applications
p-Tolyltetrazolium Red has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Tolyltetrazolium Red involves its reduction by NADH or NADPH-dependent enzymes in metabolically active cells. The reduction process converts the colorless tetrazolium salt into a colored formazan product, which can be easily detected and quantified. This reaction is indicative of the metabolic activity of the cells, as only viable cells with active metabolism can reduce the tetrazolium salt .
Comparison with Similar Compounds
3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays, MTT is reduced to a purple formazan product by metabolically active cells.
5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC): Used for viability assays of eukaryotic cells and bacteria, CTC is reduced to a fluorescent formazan product.
Uniqueness: p-Tolyltetrazolium Red is unique in its specific application for proteomics research and its ability to produce a red formazan product, which is distinct from the purple or fluorescent products of other tetrazolium salts. This makes it particularly useful in assays where a clear and distinct color change is required .
Properties
IUPAC Name |
2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWJQNOYLTOCG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432053 | |
Record name | p-Tolyltetrazolium Red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64225-84-9 | |
Record name | NSC89169 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Tolyltetrazolium Red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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